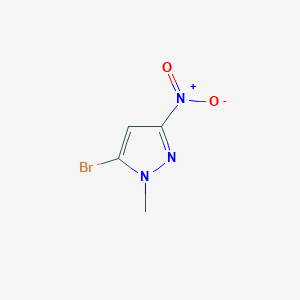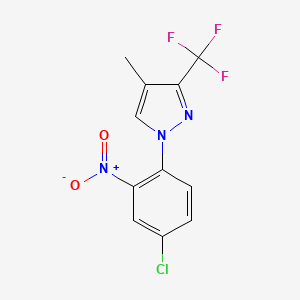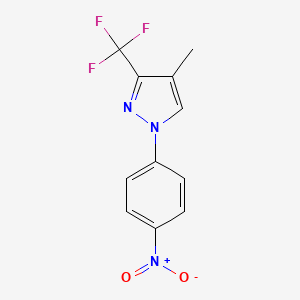![molecular formula C26H34N4O2 B10905677 N'~1~,N'~6~-bis[(1E)-1-(2,4-dimethylphenyl)ethylidene]hexanedihydrazide](/img/structure/B10905677.png)
N'~1~,N'~6~-bis[(1E)-1-(2,4-dimethylphenyl)ethylidene]hexanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~,N’~6~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two 2,4-dimethylphenyl groups attached to a hexanedihydrazide backbone through ethylidene linkages. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE typically involves the reaction of hexanedihydrazide with 2,4-dimethylbenzaldehyde under specific conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and a catalyst like acetic acid is often used to facilitate the reaction. The mixture is heated under reflux conditions for several hours to ensure complete reaction, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~6~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’~1~,N’~6~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~6~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(4-hydroxy-2,6-dimethylphenyl)oxalamide: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
N,N’-Bis(2,6-dimethylphenyl)perylene-3,4,9,10-tetracarboxylic diimide: Another related compound with unique properties and uses in materials science.
Uniqueness
N’~1~,N’~6~-BIS[(E)-1-(2,4-DIMETHYLPHENYL)ETHYLIDENE]HEXANEDIHYDRAZIDE is unique due to its specific structural features, which confer distinct reactivity and stability
Properties
Molecular Formula |
C26H34N4O2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N,N'-bis[(E)-1-(2,4-dimethylphenyl)ethylideneamino]hexanediamide |
InChI |
InChI=1S/C26H34N4O2/c1-17-11-13-23(19(3)15-17)21(5)27-29-25(31)9-7-8-10-26(32)30-28-22(6)24-14-12-18(2)16-20(24)4/h11-16H,7-10H2,1-6H3,(H,29,31)(H,30,32)/b27-21+,28-22+ |
InChI Key |
YGNPWGWPJHVKCE-GPAWKIAZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=N/NC(=O)CCCCC(=O)N/N=C(/C2=C(C=C(C=C2)C)C)\C)/C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=NNC(=O)CCCCC(=O)NN=C(C)C2=C(C=C(C=C2)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-ethyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10905594.png)
![N-(2-bromophenyl)-2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10905595.png)
![1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B10905605.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10905613.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10905629.png)
![Methyl 3-(4-(difluoromethyl)-2-isopropyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B10905632.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10905650.png)
![5-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B10905654.png)
![5-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B10905658.png)

![5-(5-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B10905669.png)
![2-Ethyl-3-methyl-7-nitro-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10905675.png)
